molecular formula C16H16N2O2 B3830356 N'-benzylidene-4-ethoxybenzohydrazide

N'-benzylidene-4-ethoxybenzohydrazide

Cat. No. B3830356
M. Wt: 268.31 g/mol
InChI Key: ISDVRJCVOAJCKZ-SFQUDFHCSA-N
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Description

N’-benzylidene-4-ethoxybenzohydrazide is a chemical compound with the linear formula C23H22N2O3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Antioxidant Activity

  • Theoretical Investigation and Molecular Docking : A study by (Ardjani & Mekelleche, 2017) explored the antioxidant behavior of Schiff bases related to N'-benzylidene-4-ethoxybenzohydrazide. They used computational methods to assess the antioxidant power and interactions with xanthine oxidase, a protein target.

Antimicrobial Activity

  • Synthesis and Antimicrobial Activity : (Wang, Wei, & Zhu, 2008) synthesized two Schiff base compounds, including a derivative of N'-benzylidene-4-ethoxybenzohydrazide, and tested their antimicrobial properties.
  • Potential Bioactive Schiff Base Compounds : In a study by (Sirajuddin, Uddin, Ali, & Tahir, 2013), Schiff base compounds derived from N'-benzylidene-4-ethoxybenzohydrazide showed significant antibacterial, antifungal, and antioxidant activities.

Molecular Docking and Synthesis Studies

  • Molecular Docking and Synthesis of Derivatives : Research by (Suzana et al., 2022) focused on the synthesis of N'-benzylidenebenzohydrazide derivatives, including methods like molecular docking.
  • Molecular Modelling and Inhibitory Activities : A study by (Amer et al., 2020) demonstrated the monoamine oxidase inhibitory activities of novel quinazolyl hydrazine derivatives, including N'-benzylidene-4-ethoxybenzohydrazide derivatives.

Structural and Spectroscopic Characterization

  • X-ray Structure and Spectroscopic Characterization : (Inkaya et al., 2012) characterized the structure of N'-benzylidene-4-ethoxybenzohydrazide derivatives using X-ray diffraction, IR-NMR spectroscopy, and quantum chemical computational methods.

Anti-Corrosion and Material Science Applications

  • Inhibition of Mild Steel Corrosion : (Chaitra et al., 2016) investigated the anti-corrosion potential of thiazole hydrazones, derivatives of N'-benzylidene-4-ethoxybenzohydrazide, in acid media.

Anticancer and Anti-inflammatory Activities

  • Anticandidal and Anti-inflammatory Agents : Research by (Rapolu et al., 2013) synthesized oxadiazoles from N'-benzylidene-(1H-indol-3-yl)alkane hydrazides and evaluated them for anti-inflammatory and anti-proliferative activities.

properties

IUPAC Name

N-[(E)-benzylideneamino]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-2-20-15-10-8-14(9-11-15)16(19)18-17-12-13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,18,19)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISDVRJCVOAJCKZ-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-benzylideneamino]-4-ethoxy-benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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